

# An In-depth Technical Guide to the Thermochemical Data of 2,5-Dimethylphenol

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## Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **2,5-dimethylphenol** (also known as 2,5-xylenol). The information is compiled from various sources, including the NIST WebBook and other scientific literature, to offer a detailed resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental and computational methodologies, and provides visualizations of key workflows.

## Core Thermochemical Data

**2,5-Dimethylphenol** (C<sub>8</sub>H<sub>10</sub>O) is an aromatic organic compound with the following key identifiers:

- CAS Registry Number: 95-87-4[1]
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>O[1]
- Molecular Weight: 122.1644 g/mol [1]
- IUPAC Name: **2,5-dimethylphenol**[1]

## Quantitative Thermochemical Properties

The following tables summarize the key thermochemical data for **2,5-dimethylphenol**.

Table 1: Phase Change and Fusion Data

Property	Value	Units	Temperature (K)	Reference
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	23.38	kJ/mol	348.0	[1][2]
Entropy of Fusion ( $\Delta_{\text{fus}}S$ )	67.17	J/(mol·K)	348.0	[1][3]
Melting Point	75-77	°C	348.15-350.15	[4]
Boiling Point	212	°C	485.15	[4][5]

Table 2: Enthalpy of Vaporization and Sublimation

Property	Value	Units	Temperature Range (K)	Reference
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )	51.7	kJ/mol	427 - 485	[3]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H$ )	75.08	kJ/mol	282 - 323	[1]

Table 3: Gas Phase Thermochemistry

Property	Value	Units	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	$-185.5 \pm 2.5$	kJ/mol	[1]

## Experimental and Computational Methodologies

The determination of thermochemical data relies on a combination of precise experimental measurements and advanced computational modeling.

## Experimental Protocols

### 1. Combustion Calorimetry:

The standard enthalpy of formation of solid organic compounds like **2,5-dimethylphenol** is often determined using static bomb combustion calorimetry.<sup>[1]</sup>

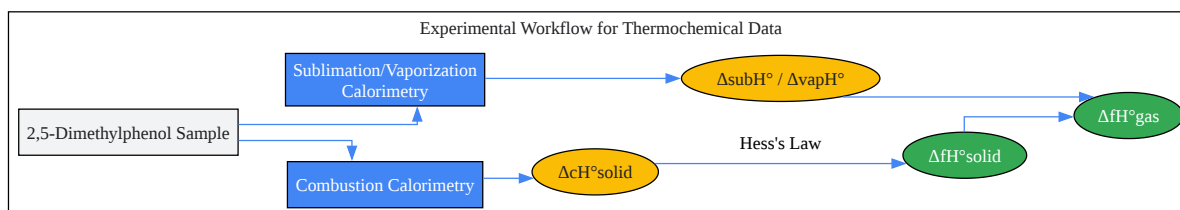
- Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured with high precision.
- Apparatus: The primary instrument is a static bomb calorimeter.
- Procedure:
  - A pellet of the sample is placed in a crucible inside the bomb.
  - The bomb is sealed and pressurized with pure oxygen.
  - The bomb is submerged in a known quantity of water in a well-insulated container (calorimeter).
  - The sample is ignited electrically.
  - The temperature of the water is monitored until it reaches a maximum and then begins to cool.
  - The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).
  - The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen.

- The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

## 2. Enthalpy of Sublimation Measurement:

The enthalpy of sublimation can be determined using techniques like the Knudsen mass loss effusion method or Calvet microcalorimetry.[1]

- Principle: These methods relate the vapor pressure of a substance at different temperatures to its enthalpy of sublimation, based on the Clausius-Clapeyron equation.
- Knudsen Effusion Method:
  - The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice.
  - The cell is heated to a specific temperature in a high vacuum.
  - The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured.
  - The vapor pressure is calculated from the rate of mass loss.
  - By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ .



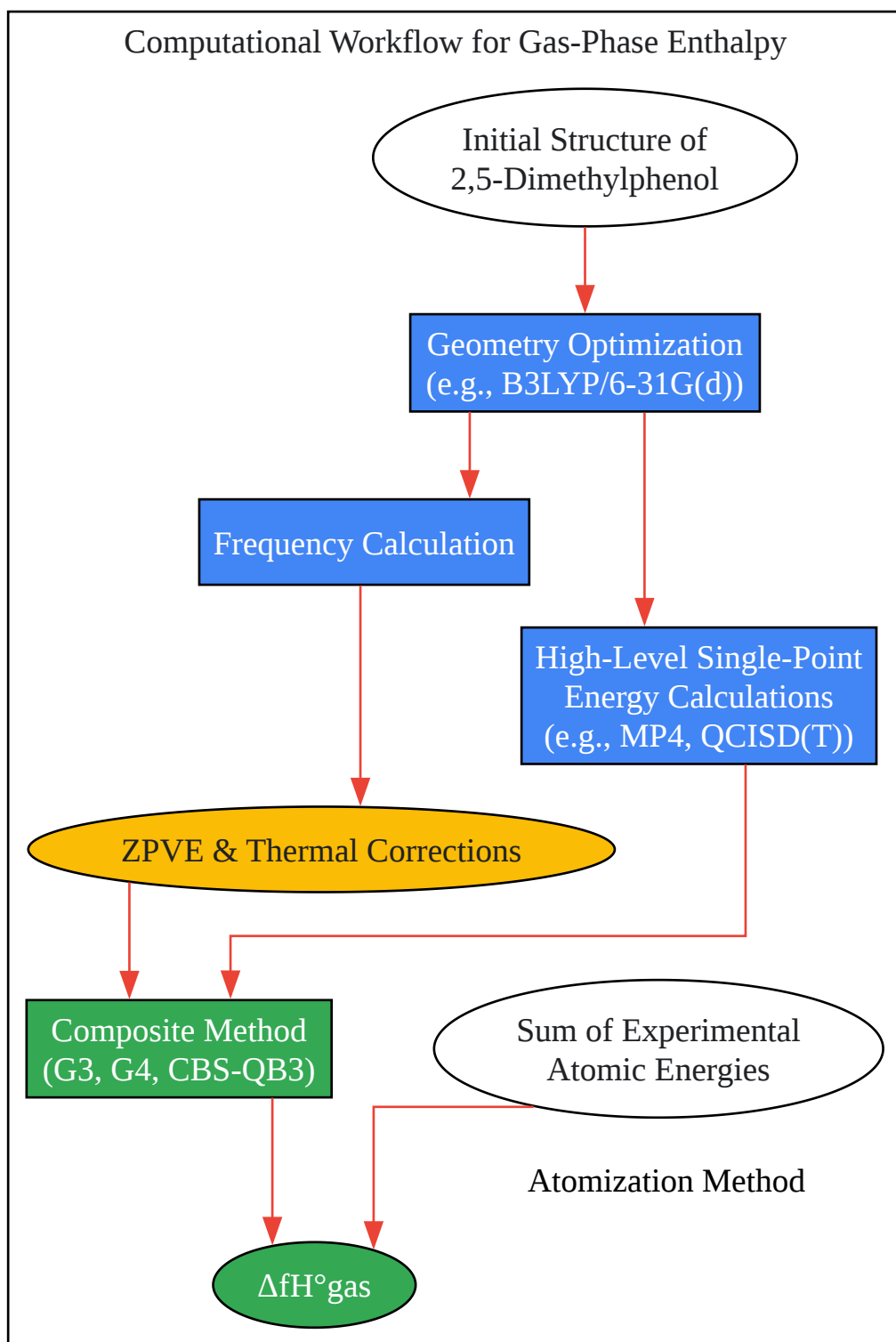
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Caption: Experimental workflow for determining thermochemical properties.

## Computational Protocols

High-level ab initio molecular orbital calculations are employed to predict gas-phase thermochemical properties. Methods like G3 (Gaussian-3), G4, and CBS-QB3 (Complete Basis Set) are commonly used for phenols.<sup>[6][7]</sup>

- Principle: These are composite methods that approximate high-level electronic structure calculations at a reduced computational cost. They involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate final energy.
- General Workflow:
  - Geometry Optimization: The molecular structure of **2,5-dimethylphenol** is optimized to find its lowest energy conformation, typically using a density functional theory (DFT) method like B3LYP with a moderate basis set.
  - Vibrational Frequencies: The vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
  - Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with larger basis sets.
  - Extrapolation and Correction: The results of these calculations are combined in a specific, predefined way for each composite method to extrapolate to the complete basis set limit and to include corrections for various effects, yielding a highly accurate total energy.
  - Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms.



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